molecular formula C11H13ClO3 B1351855 5-Chloro-2-isobutoxybenzoic acid CAS No. 62176-17-4

5-Chloro-2-isobutoxybenzoic acid

Cat. No.: B1351855
CAS No.: 62176-17-4
M. Wt: 228.67 g/mol
InChI Key: ZNDALCPDRGWIFO-UHFFFAOYSA-N
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Description

5-Chloro-2-isobutoxybenzoic acid is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a chlorine atom, and the hydrogen atom at the 2nd position is replaced by an isobutoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isobutoxybenzoic acid can be achieved through several steps. One common method involves the following steps:

    Nitration: The starting material, such as 2-isobutoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Chlorination: The amino group is replaced by a chlorine atom through a diazotization reaction followed by a Sandmeyer reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactions and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-isobutoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-2-isobutoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Chloro-2-isobutoxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-isobutoxybenzoic acid: Similar structure but with a bromine atom instead of chlorine.

    2-Isobutoxybenzoic acid: Lacks the chlorine atom at the 5th position.

    5-Chloro-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isobutoxy group.

Uniqueness

5-Chloro-2-isobutoxybenzoic acid is unique due to the presence of both the chlorine atom and the isobutoxy group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups can make it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

5-chloro-2-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)6-15-10-4-3-8(12)5-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDALCPDRGWIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393660
Record name Benzoic acid, 5-chloro-2-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-17-4
Record name 5-Chloro-2-(2-methylpropoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-chloro-2-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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